Cas no 26771-95-9 (8-iso Prostaglandin F1.β.)

8-iso Prostaglandin F1β is an isoprostane derivative formed through the non-enzymatic peroxidation of arachidonic acid, serving as a reliable biomarker for oxidative stress in biological systems. Its structural similarity to prostaglandins allows it to interact with relevant receptors, making it valuable in research involving lipid peroxidation, inflammation, and cardiovascular diseases. The compound is characterized by its stability and specificity, facilitating accurate quantification in analytical studies. Its role in elucidating oxidative damage mechanisms underscores its importance in preclinical and clinical research. 8-iso Prostaglandin F1β is widely utilized in studies assessing antioxidant efficacy, disease progression, and metabolic disorders.
8-iso Prostaglandin F1.β. structure
8-iso Prostaglandin F1.β. structure
商品名:8-iso Prostaglandin F1.β.
CAS番号:26771-95-9
MF:C20H36O5
メガワット:356.49684
CID:1428778
PubChem ID:11222026

8-iso Prostaglandin F1.β. 化学的及び物理的性質

名前と識別子

    • 8-iso Prostaglandin F1.β.
    • 8-iso Prostaglandin F1β
    • 7-((1S,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid
    • 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
    • HMS3648L09
    • SR-01000946446
    • AKOS040755089
    • 8-iso Prostaglandin F1??
    • 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
    • PD021112
    • 26771-95-9
    • 9beta,11alpha,15S-Trihydroxy-(8beta)-prost-13E-en-1-oic acid
    • 7-((1S,2R,3R,5R)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)heptanoic acid
    • SR-01000946446-1
    • インチ: InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1
    • InChIKey: DZUXGQBLFALXCR-PZAYLFDTSA-N
    • ほほえんだ: CCCCC[C@@H](/C=C/[C@@H]1[C@H](CCCCCCC(=O)O)[C@@H](C[C@H]1O)O)O

計算された属性

  • せいみつぶんしりょう: 356.25627424g/mol
  • どういたいしつりょう: 356.25627424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 13
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 98Ų

8-iso Prostaglandin F1.β. 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67118-5mg
8-iso Prostaglandin F1β
26771-95-9 98%
5mg
¥4286.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67118-10mg
8-iso Prostaglandin F1β
26771-95-9 98%
10mg
¥7337.00 2022-04-26
1PlusChem
1P01EPAI-1mg
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid
26771-95-9 ≥99%
1mg
$133.00 2024-05-08
1PlusChem
1P01EPAI-10mg
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid
26771-95-9 ≥99%
10mg
$816.00 2024-05-08
Cooke Chemical
LN3297349-10mg
8-isoProstaglandinF1β
26771-95-9 ≥98%
10mg
RMB 6588.00 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67118-1mg
8-iso Prostaglandin F1β
26771-95-9 98%
1mg
¥987.00 2022-04-26
Cooke Chemical
LN3297349-1mg
8-isoProstaglandinF1β
26771-95-9 ≥98%
1mg
RMB 916.00 2025-02-21
A2B Chem LLC
AX64778-1mg
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid
26771-95-9 ≥99%
1mg
$79.00 2024-04-20
A2B Chem LLC
AX64778-5mg
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid
26771-95-9 ≥99%
5mg
$346.00 2024-04-20
Cooke Chemical
LN3297349-5mg
8-isoProstaglandinF1β
26771-95-9 ≥98%
5mg
RMB 3708.00 2025-02-21

8-iso Prostaglandin F1.β. 関連文献

Related Articles

8-iso Prostaglandin F1.β.に関する追加情報

Professional Introduction to 8-iso Prostaglandin F1.β (CAS No: 26771-95-9)

8-iso Prostaglandin F1.β, identified by the chemical identifier CAS No 26771-95-9, is a significant compound in the realm of pharmacology and biochemistry. This molecule, a derivative of prostaglandins, has garnered considerable attention due to its unique biochemical properties and potential therapeutic applications. Prostaglandins are a group of lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and reproductive functions. Among these, 8-iso Prostaglandin F1.β stands out due to its distinct isomeric structure, which imparts novel biological activities compared to its parent compounds.

The synthesis and characterization of 8-iso Prostaglandin F1.β have been subjects of extensive research in recent years. The compound is typically synthesized through complex organic reactions that mimic the biosynthetic pathways of natural prostaglandins. However, the introduction of an isomeric structure at the molecular level results in a molecule with altered pharmacokinetic and pharmacodynamic properties. This makes 8-iso Prostaglandin F1.β a promising candidate for drug development, particularly in contexts where precise modulation of prostaglandin signaling is required.

Recent advancements in analytical chemistry have enabled more precise identification and quantification of 8-iso Prostaglandin F1.β in biological systems. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to study its molecular interactions and metabolic pathways. These methodologies have revealed that 8-iso Prostaglandin F1.β exhibits selective binding to specific prostaglandin receptors, which may explain its unique biological effects.

The therapeutic potential of 8-iso Prostaglandin F1.β has been explored in several preclinical studies. One of the most notable areas of interest is its role in modulating inflammatory responses. Unlike other prostaglandins that may exacerbate inflammation, 8-iso Prostaglandin F1.β has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a candidate for developing novel anti-inflammatory drugs that could target chronic inflammatory diseases without the side effects associated with traditional NSAIDs.

In addition to its anti-inflammatory properties, 8-iso Prostaglandin F1.β has shown promise in pain management research. Studies indicate that this compound can interact with pain-sensory pathways in a manner that reduces neuropathic pain without affecting normal sensory perception. This selective action is particularly important for developing analgesics that provide effective pain relief while minimizing side effects such as gastrointestinal irritation or cognitive impairment.

The cardiovascular system is another area where 8-iso Prostaglandin F1.β has demonstrated significant potential. Research suggests that this compound can influence vascular tone by interacting with prostaglandin receptors on smooth muscle cells. Specifically, it has been observed to promote vasodilation, which could be beneficial in conditions such as hypertension or peripheral artery disease. Furthermore, its ability to modulate platelet aggregation may make it useful in preventing thrombotic events.

Neuroprotective effects have also been reported for 8-iso Prostaglandin F1.β in experimental models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that this compound can cross the blood-brain barrier and protect neurons from oxidative stress and excitotoxicity—key mechanisms involved in the progression of these conditions. These findings open up new avenues for developing neuroprotective therapies based on prostaglandin derivatives.

The development of targeted drug delivery systems for 8-iso Prostaglandin F1.β has been an active area of research to enhance its therapeutic efficacy and reduce systemic side effects. Nanotechnology-based delivery platforms, such as liposomes and polymeric nanoparticles, have shown promise in improving the bioavailability and tissue-specific delivery of this compound. By optimizing these delivery systems, researchers aim to achieve higher concentrations of 8-iso Prostaglandin F1.β at target sites while minimizing exposure to non-target tissues.

Epidemiological studies have also provided insights into the biological significance of 8-iso Prostaglandin F1.β in human health and disease. Elevated levels of this compound have been observed in patients with certain chronic inflammatory conditions, suggesting its role as a biomarker for disease progression or treatment response. Further clinical investigations are needed to validate these findings and establish standardized protocols for using 8-iso Prostaglandin F1.β as a diagnostic or prognostic tool.

The future direction of research on 8-iso Prostaglandin F1.β lies in understanding its complex interactions within cellular signaling networks at the molecular level. Advanced computational modeling techniques combined with experimental validation are being employed to elucidate the mechanisms by which this compound exerts its biological effects. Such insights will be crucial for designing next-generation prostaglandin-based therapeutics with improved specificity and reduced off-target effects.

In conclusion, 8-iso Prostaglandin F1.β, identified by the chemical identifier CAS No 26771-95-9, represents a significant advancement in the field of biochemistry and pharmacology due to its unique molecular structure and diverse range of biological activities。 Its potential applications span multiple therapeutic areas, including anti-inflammatory treatments、pain management、cardiovascular diseases、and neuroprotection。 As research continues to uncover new insights into its mechanisms of action,this compound holds promise for improving human health through innovative drug development strategies。

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd